molecular formula C10H8FNO2 B8780656 7-Fluoro-4-methoxyisoquinolin-1-OL CAS No. 630423-45-9

7-Fluoro-4-methoxyisoquinolin-1-OL

Cat. No. B8780656
M. Wt: 193.17 g/mol
InChI Key: XRGITZPPDPREEN-UHFFFAOYSA-N
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Description

7-Fluoro-4-methoxyisoquinolin-1-OL is a useful research compound. Its molecular formula is C10H8FNO2 and its molecular weight is 193.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-4-methoxyisoquinolin-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-4-methoxyisoquinolin-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

630423-45-9

Product Name

7-Fluoro-4-methoxyisoquinolin-1-OL

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

7-fluoro-4-methoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8FNO2/c1-14-9-5-12-10(13)8-4-6(11)2-3-7(8)9/h2-5H,1H3,(H,12,13)

InChI Key

XRGITZPPDPREEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=O)C2=C1C=CC(=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7-fluoroisoquinolin-1(2H)-one (11 g, 67.4 mmol) in methanol was added iodozobenzenediacetate (21.7 g, 67.4 mmol) followed by methane sulphonic acid (7.78 g, 81 mmol) at room temperature. The reaction mass was heated at reflux for 3 h. The solvent was evaporated and the residue was diluted with cold water. The precipitated solid was filtered and washed with water to get crude compound (11 g, 84%) as light red color solid. 1H NMR (400 MHz, CD3OD): δ ppm 8.06-8.04 (m, 1H), 7.96-7.93 (m, 1H), 7.62-7.54 (m, 2H), 6.74 (s, 1H), 3.89 (s, 3H); MS: MS m/z 194.1 (M++1).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.78 g
Type
reactant
Reaction Step Two
Yield
84%

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